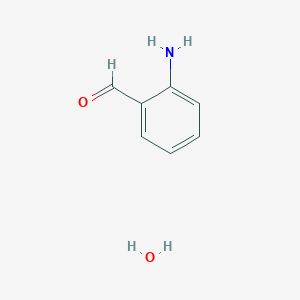

2-Aminobenzaldehyde hydrate

Descripción general

Descripción

2-Aminobenzaldehyde hydrate is a compound with the molecular formula C7H9NO2 . It is also known by other synonyms such as 2-aminobenzaldehyde;hydrate and 2-Aminobenzaldehydehydrate . The molecular weight of this compound is 139.15 g/mol .

Synthesis Analysis

2-Aminobenzaldehyde is usually prepared by reduction of 2-nitrobenzaldehyde with iron or iron (II) sulfate . A cationic rhodium catalyst, assembled in situ from commercial components, has been used to promote the reaction of a range of simple 2-aminobenzaldehydes with terminal and internal alkynes in a series of intermolecular hydroacylation reactions .Molecular Structure Analysis

The molecular structure of 2-Aminobenzaldehyde hydrate is represented by the InChI stringInChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6 (7)5-9;/h1-5H,8H2;1H2 . The Canonical SMILES representation is C1=CC=C (C (=C1)C=O)N.O . Chemical Reactions Analysis

2-Aminobenzaldehydes have been used as versatile substrates for Rhodium-Catalyzed Alkyne Hydroacylation . The products of this reaction, amino-substituted enones, were efficiently converted into the corresponding dihydro-4-quinolones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 139.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 139.063328530 g/mol . The topological polar surface area of the compound is 44.1 Ų . The compound has a heavy atom count of 10 .Aplicaciones Científicas De Investigación

1. Precursor to Acridines and Acridones

- Application Summary: 2-Aminobenzaldehyde is used as a common precursor to acridines and acridones, which are compounds known for their bioactivities .

- Results or Outcomes: The source did not provide specific results or outcomes, but it did mention that acridines and acridones, which can be synthesized from 2-Aminobenzaldehyde, are known for their bioactivities .

2. Synthesis of Hydrazones, Quinazolines, and Schiff Bases

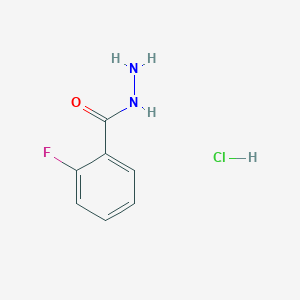

- Application Summary: 2-Aminobenzaldehyde is used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds are of interest in medicinal chemistry due to their broad spectrum of biological activities .

- Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Various approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

- Results or Outcomes: The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains were evaluated .

3. Precursor to RNA Nucleotides

- Application Summary: 2-Aminobenzaldehyde is involved in the spontaneous formation of ribonucleotides under realistic prebiotic conditions . This is a key open issue of origins-of-life research .

- Results or Outcomes: The source did not provide specific results or outcomes, but it did mention that nucleobases and α -PRPP spontaneously combine, through the same facile mechanism, forming both purine and pyrimidine ribonucleotides, under mild hydrothermal conditions .

4. Synthesis of Azines

- Application Summary: 2-Aminobenzaldehyde is used in the synthesis of azines . These compounds are of interest in organic chemistry due to their color-changing properties in response to temperature changes .

- Methods of Application: The synthesis is achieved by combining suitable aldehydes with hydrazine . Various approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

- Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The azines change color reversibly in response to temperature changes .

5. Precursor to RNA Nucleotides

- Application Summary: 2-Aminobenzaldehyde is involved in the spontaneous formation of ribonucleotides under realistic prebiotic conditions . This is a key open issue of origins-of-life research .

- Results or Outcomes: The source did not provide specific results or outcomes, but it did mention that nucleobases and α -PRPP spontaneously combine, through the same facile mechanism, forming both purine and pyrimidine ribonucleotides, under mild hydrothermal conditions .

6. Synthesis of Azines

- Application Summary: 2-Aminobenzaldehyde is used in the synthesis of azines . These compounds are of interest in organic chemistry due to their color-changing properties in response to temperature changes .

- Methods of Application: The synthesis is achieved by combining suitable aldehydes with hydrazine . Various approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

- Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The azines change color reversibly in response to temperature changes .

Safety And Hazards

2-Aminobenzaldehyde hydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash off immediately with plenty of water for at least 15 minutes in case of skin contact . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required in both cases .

Direcciones Futuras

2-Aminobenzaldehydes have been used as versatile substrates for Rhodium-Catalyzed Alkyne Hydroacylation . This transformation efficiently provides a range of 2-aminobenzaldehyde derivatives with excellent site selectivity and functional group compatibility . This suggests potential future directions in the development of new synthetic methods and applications in the synthesis of complex molecules .

Propiedades

IUPAC Name |

2-aminobenzaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIAPICNCAKLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzaldehyde hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate](/img/structure/B1383472.png)

![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1383477.png)